molecular formula C53H102O6 B3026212 Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester CAS No. 2177-98-2

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester

Cat. No.: B3026212
CAS No.: 2177-98-2
M. Wt: 835.4 g/mol
InChI Key: DQKMNCLZNGAXNX-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester is a complex organic compound known for its unique chemical structure and properties. It is a derivative of octadecanoic acid, commonly known as stearic acid, and is characterized by the presence of two ester groups attached to a glycerol backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester typically involves the esterification of octadecanoic acid with glycerol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the formation of the ester bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as an excipient in drug delivery.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by lipases, releasing octadecanoic acid and glycerol. This hydrolysis process plays a crucial role in its biological activity and its use in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in lipid-based drug delivery and as a reagent in organic synthesis .

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKMNCLZNGAXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347306
Record name 2,3-Bis(palmitoyloxy)propyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-98-2
Record name 2,3-Bis(palmitoyloxy)propyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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